Imidazolyl Ethanamide Pentandioic Acid is an orally bioavailable small molecule, with potential hematopoiesis inducing and antiviral activities. Upon oral administration, myelo001 stimulates the differentiation of bone marrow cells of the leukocytic, lymphocytic, and erythrocytic lineages, and prevents apoptosis of hematopoietic cells. This prevents chemotherapy-induced neutropenia (CIN), inhibits the risk of infections, increases tolerance and allows for the continuation of the neutropenia-inducing chemotherapeutic agent. In addition, myelo 001 has antiviral properties.
Ingavirin
CAS No.: 219694-63-0
Cat. No.: VC0530658
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219694-63-0 |
---|---|
Molecular Formula | C10H15N3O3 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) |
Standard InChI Key | KZIMLUFVKJLCCH-UHFFFAOYSA-N |
SMILES | C1=C(NC=N1)CCNC(=O)CCCC(=O)O |
Canonical SMILES | C1=C(NC=N1)CCNC(=O)CCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Profile and Pharmacological Characteristics
Structural and Physicochemical Properties
Ingavirin’s molecular formula is , with a molecular weight of 225.248 g/mol . The compound features a 1H-imidazol-4-yl heterocyclic scaffold linked to a pentanedioic acid moiety, enabling interactions with viral nucleoproteins . Its solubility in aqueous solutions and oral bioavailability facilitate once-daily dosing, a key advantage in clinical settings .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.248 g/mol |
CAS Registry Number | 219694-63-0 |
Solubility | High in polar solvents |
Bioavailability | >80% (oral administration) |
Mechanism of Action
Ingavirin exhibits a dual mechanism:
-
Antiviral Activity: It inhibits nucleocapsid (N) protein oligomerization in influenza viruses, preventing cytoplasmic-to-nuclear transport essential for viral replication . This mechanism extends to SARS-CoV-2, where homology between coronavirus and influenza N proteins suggests similar interference .
-
Immunomodulation: Ingavirin enhances interferon (IFN)-α/β receptor expression, amplifying host cell sensitivity to IFN signaling without directly inducing IFN production . This potentiates innate antiviral defenses, particularly in early infection stages.
Preclinical Evaluation
Influenza Models
In murine studies, Ingavirin (15–30 mg/kg/day) reduced mortality by 40% and extended average lifespan by 4 days post-influenza A/H1N1 infection, comparable to oseltamivir (Tamiflu) . Viral titers in lung tissue decreased by 1–2 logEID/20 mg, correlating with preserved bronchial epithelium integrity .
Parameter | Ingavirin (20 mg/kg) | Placebo |
---|---|---|
Mortality Reduction | 50% | 0% |
Lung Viral Titer | 3.5 log | 5.2 log |
Survival Extension | +3.4 days | Baseline |
Adenovirus and Parainfluenza Activity
In Syrian hamsters infected with adenovirus type 5, Ingavirin reduced hepatic viral titers by 1 logTCID and diminished inflammation foci by 50%. Hepatocyte vacuolization, a marker of adenoviral cytotoxicity, was absent in treated animals .
Clinical Efficacy
Influenza Treatment
A randomized trial () compared Ingavirin (90 mg/day) to arbidol (200 mg q.i.d.) and placebo. Ingavirin shortened febrile periods to 34.5 hours versus 48.4 hours for arbidol () and 72 hours for placebo . Adverse events were negligible, contrasting with arbidol’s gastrointestinal toxicity .
COVID-19 Applications
The Russian Ministry of Health included Ingavirin in COVID-19 treatment guidelines in 2022, citing in silico evidence of ACE2-spike protein interaction inhibition . Molecular docking studies revealed a binding affinity () superior to melatonin () . Although clinical data remain limited, its immunomodulatory properties theoretically mitigate cytokine storms in severe cases .
Current Therapeutic Status
Approved in Russia for:
-
Pediatric Use: Syrup formulation authorized for children ≥6 months .
-
COVID-19: Off-label use in adults under federal guidelines .
Future Directions
-
SARS-CoV-2 Clinical Trials: Rigorous phase III trials are needed to validate in silico predictions .
-
Combination Therapies: Synergy with direct-acting antivirals (e.g., remdesivir) warrants exploration .
-
Broad-Spectrum Potential: Activity against adenoviruses and parainfluenza suggests utility in immunocompromised populations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume